

Myricetin-13C3: A Robust Tool for Absolute Quantification in Metabolomics

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Compound of Interest

Compound Name: Myricetin-13C3

Cat. No.: B12420949

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myricetin, a naturally occurring flavonoid found in various fruits, vegetables, and medicinal plants, has garnered significant interest in the scientific community due to its potent antioxidant, anti-inflammatory, and anticancer properties.[1] Accurate and precise quantification of myricetin in biological matrices is crucial for pharmacokinetic studies, understanding its mechanism of action, and developing it as a potential therapeutic agent. This document provides a detailed protocol for the absolute quantification of myricetin in biological samples using a stable isotope-labeled internal standard, **Myricetin-13C3**, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for absolute quantification in metabolomics, as it effectively corrects for matrix effects, variations in sample preparation, and instrument response.[2]

Principle

The methodology is based on the principle of stable isotope dilution analysis. A known amount of **Myricetin-13C3**, which is chemically identical to myricetin but has a different mass due to the incorporation of three ¹³C atoms, is spiked into the biological sample. Myricetin and **Myricetin-13C3** co-elute during chromatographic separation and are detected by the mass spectrometer. By measuring the ratio of the peak area of myricetin to the peak area of the

Myricetin-13C3 internal standard, the absolute concentration of myricetin in the sample can be accurately determined.

Materials and Reagents

- Myricetin (analytical standard)
- **Myricetin-13C3** (stable isotope-labeled internal standard) - Commercially available from vendors such as MedchemExpress and CLEARSYNTH.[\[1\]](#)[\[3\]](#)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Biological matrix (e.g., plasma, serum, cell lysate)
- Microcentrifuge tubes
- Syringe filters (0.22 µm)
- HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer

Experimental Protocols

Preparation of Standard Solutions

1.1. Myricetin Stock Solution (1 mg/mL): Accurately weigh 1 mg of myricetin and dissolve it in 1 mL of methanol.

1.2. **Myricetin-13C3** Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of **Myricetin-13C3** and dissolve it in 1 mL of methanol.

1.3. Working Standard Solutions: Prepare a series of working standard solutions of myricetin by serial dilution of the stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

1.4. Internal Standard Working Solution (100 ng/mL): Dilute the **Myricetin-13C3** stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

- Thaw frozen biological samples (e.g., plasma, serum) on ice.
- In a microcentrifuge tube, add 50 µL of the sample.
- Add 10 µL of the **Myricetin-13C3** internal standard working solution (100 ng/mL) to each sample, quality control (QC) sample, and calibration standard.
- Add 150 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube.
- Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
- Inject 5-10 µL of the filtered supernatant into the LC-MS/MS system.

LC-MS/MS Analysis

3.1. Liquid Chromatography (LC) Conditions:

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 µL

3.2. Mass Spectrometry (MS) Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Negative
Multiple Reaction Monitoring (MRM) Transitions	
Myricetin	Precursor ion (m/z) 317.0 -> Product ion (m/z) 151.0
Myricetin-13C3	Precursor ion (m/z) 320.0 -> Product ion (m/z) 154.0
Collision Energy	Optimized for the specific instrument
Capillary Voltage	3.0 kV
Source Temperature	150°C
Desolvation Temperature	400°C

Data Analysis and Quantification

- Integrate the peak areas of the MRM transitions for myricetin and **Myricetin-13C3**.

- Calculate the peak area ratio of myricetin to **Myricetin-13C3** for each standard and sample.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the myricetin standards.
- Determine the concentration of myricetin in the unknown samples by interpolating their peak area ratios onto the calibration curve.

Data Presentation

The following tables present hypothetical but realistic quantitative data for the validation of the myricetin absolute quantification method using **Myricetin-13C3** as an internal standard.

Table 1: Calibration Curve for Myricetin Quantification

Standard Concentration (ng/mL)	Peak Area Ratio (Myricetin/Myricetin-13C3)
1	0.012
5	0.061
10	0.123
50	0.615
100	1.230
500	6.152
1000	12.310
Linearity (r^2)	0.9995

Table 2: Precision and Accuracy of the Method

QC Concentration (ng/mL)	Concentration Measured (Mean \pm SD, n=6)	Precision (%RSD)	Accuracy (%)
Low QC (2.5)	2.45 \pm 0.15	6.1	98.0
Mid QC (75)	76.8 \pm 3.1	4.0	102.4
High QC (750)	742.5 \pm 22.3	3.0	99.0

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the absolute quantification of myricetin using **Myricetin-13C3**.



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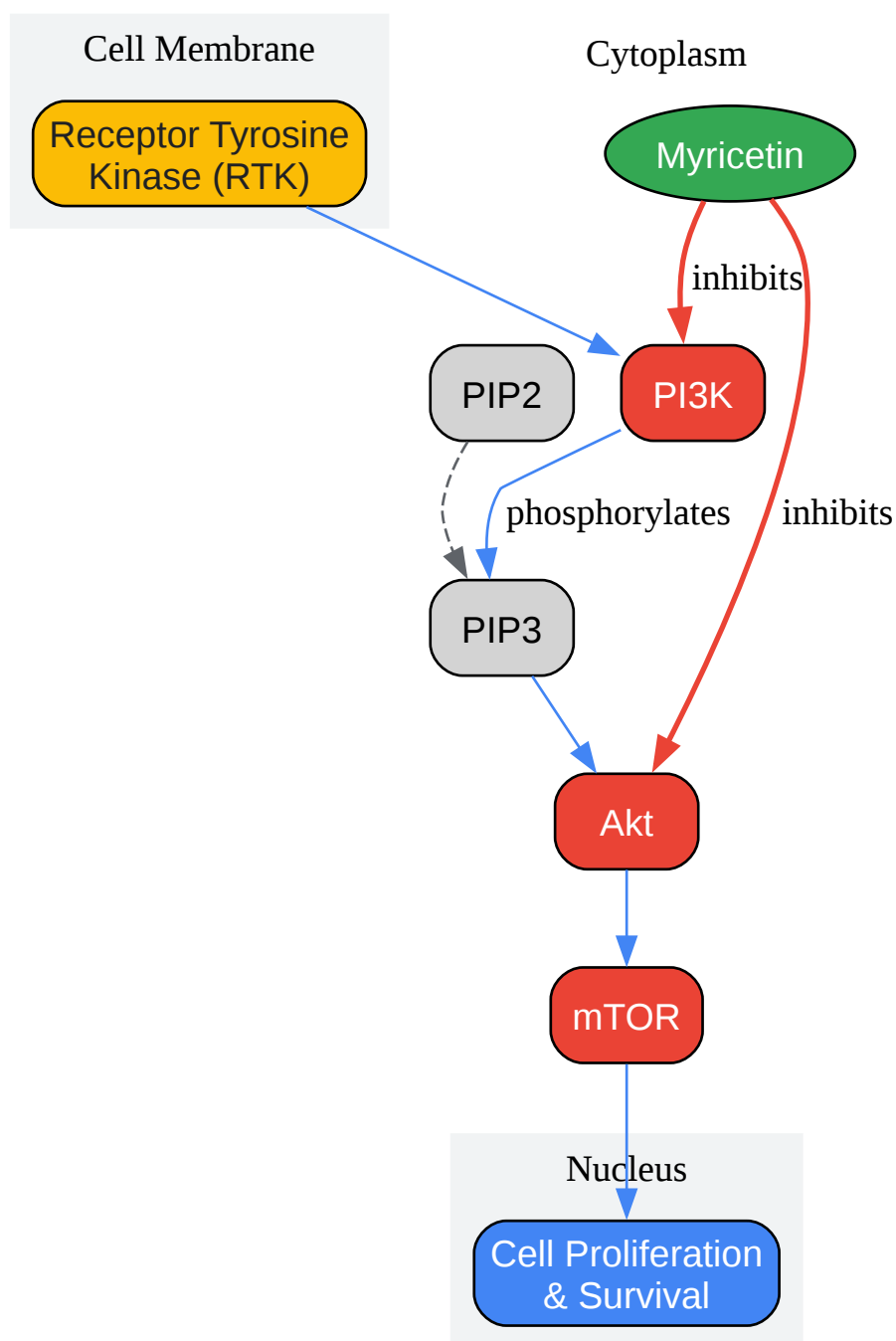
Caption: Workflow for Myricetin Absolute Quantification.

Myricetin Signaling Pathways

Myricetin has been shown to modulate several key signaling pathways involved in cancer and inflammation, including the PI3K/Akt/mTOR and Nrf2 pathways.^{[4][5][6][7][8][9][10][11][12]}

PI3K/Akt/mTOR Signaling Pathway

Myricetin can inhibit the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer, leading to reduced cell proliferation and survival.^{[4][6][8][10][11]}

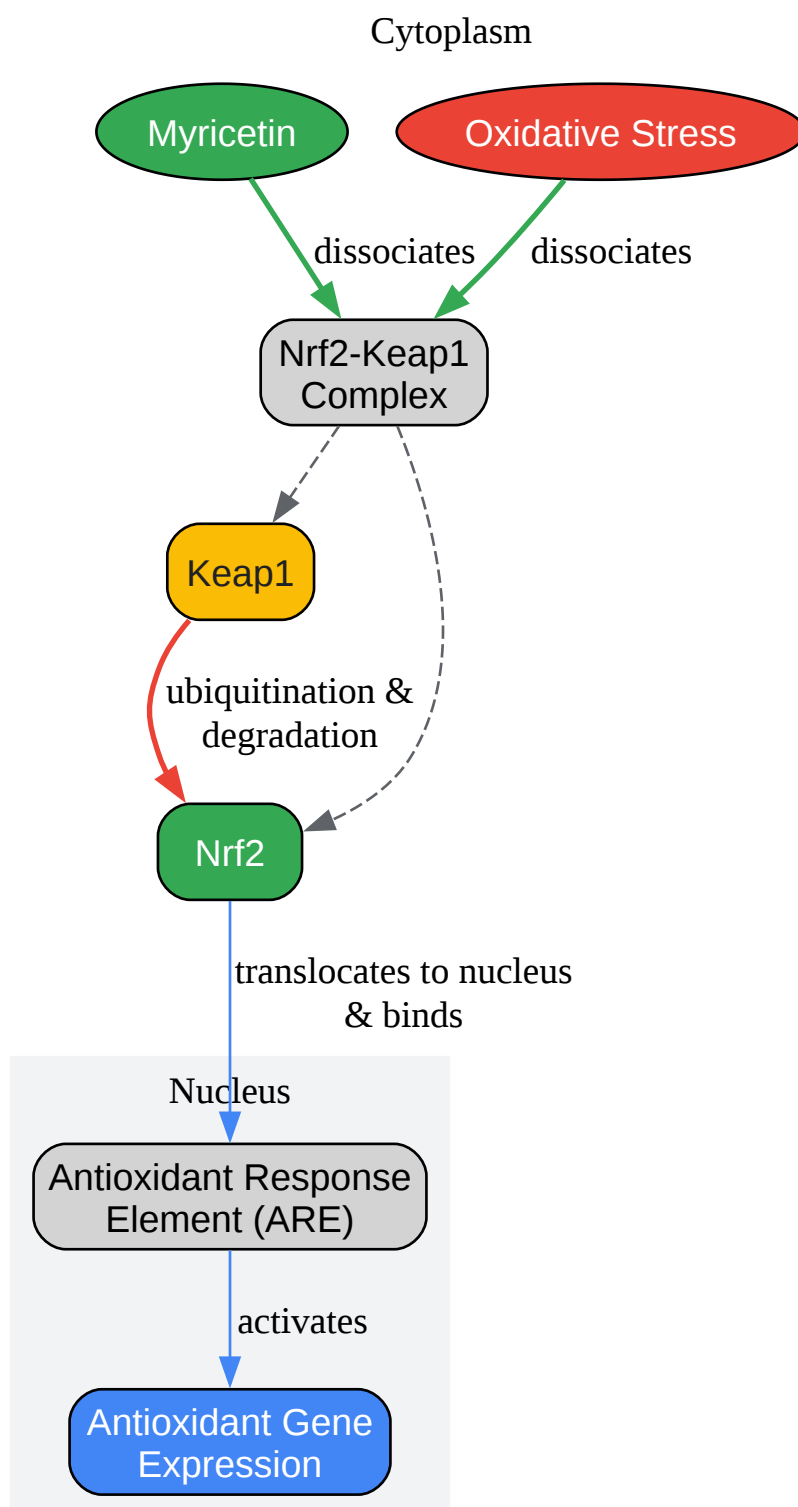


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Caption: Myricetin's Inhibition of the PI3K/Akt/mTOR Pathway.

Nrf2 Signaling Pathway

Myricetin can activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response, leading to protection against oxidative stress.[5][9][12]



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